(1S,2R,6S,7R)-3-Oxatricyclo[5.3.0.02,6]decan-8-one
Description
Properties
IUPAC Name |
(1S,2R,6S,7R)-3-oxatricyclo[5.3.0.02,6]decan-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c10-7-2-1-5-8(7)6-3-4-11-9(5)6/h5-6,8-9H,1-4H2/t5-,6-,8+,9+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZWFTXIJARWJJB-HMJBSVBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2C1C3C2CCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)[C@@H]2[C@H]1[C@@H]3[C@H]2CCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,6S,7R)-3-Oxatricyclo[5.3.0.02,6]decan-8-one typically involves multiple steps, starting from simpler organic molecules. The process often includes cyclization reactions, where linear precursors are transformed into the tricyclic structure under specific conditions. Common reagents used in these reactions include strong acids or bases, catalysts, and solvents that facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions
(1S,2R,6S,7R)-3-Oxatricyclo[5.3.0.02,6]decan-8-one undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reagents such as lithium aluminum hydride or sodium borohydride, leading to the formation of different products.
Substitution: Various substitution reactions can occur, where one functional group is replaced by another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds with similar tricyclic structures exhibit antimicrobial activity. The oxatricyclo framework may enhance the interaction with microbial cell membranes, potentially leading to the development of novel antibiotics or antifungal agents. Studies have shown that modifications to the tricyclic structure can yield compounds with enhanced efficacy against resistant strains of bacteria and fungi .
Anti-inflammatory and Analgesic Applications
Compounds derived from oxatricyclo structures have been investigated for their anti-inflammatory properties. Preliminary studies suggest that (1S,2R,6S,7R)-3-Oxatricyclo[5.3.0.02,6]decan-8-one may inhibit key inflammatory pathways, making it a candidate for treating conditions such as arthritis and other inflammatory diseases .
Polymer Chemistry
The unique chemical structure of this compound allows for its incorporation into polymer matrices to enhance material properties such as thermal stability and mechanical strength. Research has demonstrated that polymers modified with oxatricyclo compounds exhibit improved durability and resistance to environmental degradation .
Skin Care Products
The compound's potential as an active ingredient in cosmetic formulations has been explored due to its favorable safety profile and efficacy in enhancing skin hydration and barrier function. Formulations containing this compound have shown promising results in clinical trials aimed at improving skin texture and reducing signs of aging .
Case Studies
Mechanism of Action
The mechanism by which (1S,2R,6S,7R)-3-Oxatricyclo[5.3.0.02,6]decan-8-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s tricyclic structure allows it to fit into specific binding sites, modulating the activity of its targets and influencing cellular pathways.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally analogous molecules:
Stereochemical and Bioactivity Insights
- Anti-Cancer Activity : Compounds with similar tricyclic frameworks, such as 15-membered depsipeptides (e.g., compound 7 in ), demonstrate broad-spectrum anti-cancer activity, particularly against drug-resistant cell lines (e.g., SGC7901/DDP). The stereochemical arrangement (e.g., 1R,2R configurations) correlates with enhanced cytotoxicity, suggesting that the target compound’s (1S,2R,6S,7R) configuration may similarly influence activity .
- Antibacterial Activity : Bicyclic bromolactones () exhibit antibacterial properties, highlighting how halogen substituents (e.g., bromo) and bicyclic systems can target microbial pathways. The absence of halogens in the target compound may limit such activity but could enhance selectivity for other targets .
Key Research Findings and Implications
Substituent Effects : Methyl or halogen groups enhance lipophilicity and membrane permeability, but their placement (e.g., at C5 vs. C3) alters metabolic stability. The target compound’s lack of halogens may reduce off-target toxicity .
Stereochemical Specificity : Absolute configurations (e.g., 1S,2R vs. 1R,2R) critically modulate interactions with chiral biological targets, as seen in anti-cancer depsipeptides .
Biological Activity
(1S,2R,6S,7R)-3-Oxatricyclo[5.3.0.02,6]decan-8-one is a complex organic compound notable for its unique tricyclic structure and potential biological activities. This compound has garnered attention in various research fields due to its intriguing interactions with biological systems.
Chemical Structure and Properties
The compound's IUPAC name is this compound, and it features a molecular weight of approximately 152.19 g/mol . The presence of an oxygen atom within the tricyclic system distinguishes it from other similar compounds, which may influence its reactivity and biological activity.
Synthesis
The synthesis typically involves multiple steps starting from simpler organic molecules through cyclization reactions under specific conditions . Common reagents include strong acids or bases and catalysts that facilitate the formation of the desired product.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. The tricyclic structure allows for fitting into specific binding sites, modulating the activity of its targets and influencing various cellular pathways .
Antifungal Activity
Research into structurally similar compounds has indicated antifungal properties as well. For example, novel L-carvone-based derivatives demonstrated significant antifungal activity against various phytopathogenic strains . These findings highlight the potential for this compound to serve as a scaffold for developing new antifungal agents.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| This compound | Potential antiviral and antifungal | Tricyclic structure with an oxygen atom |
| Tricyclo[5.2.1.02,6]decan-8-one | Limited data available | Similar tricyclic structure |
| 1,2,4-Oxadiazole derivatives | Antiviral against ZIKV | Different functional groups enhancing activity |
Study on Antiviral Activity
A study investigating 1,2,4-oxadiazole derivatives found that certain compounds exhibited potent antiviral activity against ZIKV infections . The structure-activity relationship analysis indicated that modifications in the chemical structure significantly enhanced potency.
Study on Antifungal Activity
In another study focusing on L-carvone-based derivatives aimed at antifungal applications, it was found that several compounds showed moderate to potent antifungal activity against tested fungi . The research emphasized the importance of structural modifications in enhancing biological efficacy.
Q & A
How can bibliometric analysis enhance the design of novel research questions for this compound?
- Methodological Answer :
- Use tools like CiteSpace or VOSviewer to map keyword co-occurrence networks in PubMed/Scopus datasets.
- Identify emerging trends (e.g., "stereoselective synthesis" or "environmental persistence") to frame hypothesis-driven studies.
- Prioritize under-explored areas (e.g., metabolic pathways, polymer applications) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
